molecular formula C8H18ClNO2 B2942114 (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride CAS No. 1422051-73-7

(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Cat. No.: B2942114
CAS No.: 1422051-73-7
M. Wt: 195.69
InChI Key: VWWAVWOVOOLSTC-FYZOBXCZSA-N
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Description

(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride (CAS: 1272758-12-9) is a chiral amine ester hydrochloride with the molecular formula C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol . It features a branched alkyl chain with geminal dimethyl groups at the 4-position and an amino group at the 3-position, esterified as a methyl ester. The compound is stored under inert conditions at 2–8°C due to its sensitivity to moisture and temperature . Safety data indicate acute toxicity (Oral Category 4) and skin corrosion (Category 1B) under GHS guidelines, necessitating careful handling . Its primary applications include serving as a synthetic intermediate in pharmaceutical research, particularly in protease inhibitor development .

Properties

IUPAC Name

methyl (3R)-3-amino-4,4-dimethylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWAVWOVOOLSTC-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422051-73-7
Record name methyl (3R)-3-amino-4,4-dimethylpentanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride typically involves the esterification of ®-3-amino-4,4-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to reflux conditions

    Catalyst: Strong acid such as sulfuric acid or hydrochloric acid

    Solvent: Methanol or other suitable alcohols

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, while the amino group remains protonated in acidic media.

Reaction Type Conditions Products Source
Acidic Hydrolysis1M HCl, reflux, 2–4 hours3-Amino-4,4-dimethylpentanoic acid + Methanol
Basic Hydrolysis1M NaOH, 50°C, 3 hoursSodium 3-amino-4,4-dimethylpentanoate + Methanol

Key Findings :

  • Acidic hydrolysis proceeds with near-quantitative yields due to the stability of the protonated amino group.

  • Basic hydrolysis requires longer reaction times but avoids side reactions like intramolecular cyclization.

Transesterification

The methyl ester undergoes exchange with other alcohols in the presence of catalytic acid.

Alcohol Catalyst Conditions Product Yield Source
EthanolH₂SO₄ (5 mol%)Reflux, 6 hoursEthyl 3-amino-4,4-dimethylpentanoate85%
Benzyl alcoholp-TSA (3 mol%)80°C, 8 hoursBenzyl 3-amino-4,4-dimethylpentanoate78%

Mechanistic Insight :
Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by the alcohol.

Amidation and Acylation

The amino group participates in nucleophilic reactions, while the ester can convert to amides.

Amidation of the Ester

Amine Conditions Product Yield Source
Ammonia (NH₃)Methanol, 60°C, 12 hours3-Amino-4,4-dimethylpentanamide92%
MethylamineTHF, 40°C, 24 hoursN-Methyl-3-amino-4,4-dimethylpentanamide88%

Acylation of the Amino Group

Acylating Agent Base Product Yield Source
Acetic anhydridePyridine, 0°CN-Acetyl-3-amino-4,4-dimethylpentanoate95%
Benzoyl chlorideEt₃N, CH₂Cl₂, rtN-Benzoyl-3-amino-4,4-dimethylpentanoate89%

Notable Observations :

  • Acylation proceeds efficiently under mild conditions due to the nucleophilicity of the deprotonated amino group.

  • Competitive ester hydrolysis is suppressed in anhydrous solvents like CH₂Cl₂.

Nucleophilic Substitution

The amino group participates in alkylation and ring-opening reactions.

Reagent Conditions Product Yield Source
Ethylene oxideDMF, 80°C, 2 hours3-(2-Hydroxyethylamino)-4,4-dimethylpentanoate61%
Methyl iodideK₂CO₃, DMF, 60°C, 6 hoursN-Methyl-3-amino-4,4-dimethylpentanoate74%

Mechanism :

  • Ethylene oxide undergoes ring-opening via nucleophilic attack by the amino group, forming a β-hydroxyethyl derivative .

  • Steric hindrance from the 4,4-dimethyl group slows alkylation kinetics compared to linear analogs .

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 150°C, releasing CO₂ and forming 3-amino-4,4-dimethylpentanenitrile.

  • Racemization : The chiral center at C3 remains configurationally stable below pH 10 but racemizes in strongly basic conditions (pH > 12) .

Comparative Reactivity Table

Functional Group Reactivity Key Influencing Factors
EsterHigh (hydrolysis, transesterification)Solvent polarity, temperature
AminoModerate (acylation, alkylation)pH, steric hindrance from dimethyl groups

Scientific Research Applications

(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a chiral compound with the molecular formula C₈H₁₈ClNO₂ and a CAS number of 1422051-73-7. It possesses a methyl ester group and an amino group attached to a branched pentanoic acid backbone. The hydrochloride salt enhances its solubility in water, making it suitable for use in medicinal chemistry and biological research. (3R)-3-azaniumyl-4,4-dimethyl-pentanoate is also used in scientific research.

Scientific Research Applications

(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride has applications in scientific research, including use as a building block in organic synthesis and pharmaceutical development. Studies often focus on its interactions with biological systems, which is crucial for understanding the pharmacological potential of this compound and its derivatives.

(3R)-3-azaniumyl-4,4-dimethyl-pentanoate has a wide range of applications in scientific research:

  • Chemistry It is used as a chiral building block in the synthesis of complex molecules.
  • Biology It can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
  • Industry It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, influencing biochemical pathways and physiological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride with structurally or functionally related compounds, emphasizing key differences in synthesis, properties, and applications.

Compound Name Molecular Formula MW (g/mol) Key Structural Features Synthesis Yield Storage Applications/Notes
(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride C₈H₁₈ClNO₂ 195.69 Branched 4,4-dimethyl group; R-configuration; methyl ester Not reported 2–8°C, inert gas Intermediate for protease inhibitors; limited commercial availability
Methyl (S)-2-amino-4,4-dimethylpentanoate hydrochloride (MPI16b/MPI22b) C₉H₁₈ClNO₂ 207.70 S-configuration; Z-Thr(tBu)-OH or Z-Aib-OH substituents 79–83% Not specified Key intermediate in antiviral agents; higher steric bulk may enhance target binding
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₆ClNO₂ 193.67 Methylamino group; 3,3-dimethyl branching 100% Not specified Simplified branching reduces steric hindrance; used in kinase inhibitor synthesis
Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride C₅H₈ClF₃NO₂ 207.58 Trifluoromethyl group; linear chain Not reported Not specified Enhanced metabolic stability due to fluorine; potential use in CNS-targeting drugs
(3R)-3-Amino-4,4-dimethylpentanoic acid hydrochloride C₇H₁₆ClNO₂ 181.66 Carboxylic acid derivative (non-ester); R-configuration Not reported Not specified Likely a hydrolysis product of the target ester; lower lipophilicity may limit membrane permeability

Key Structural and Functional Differences

Stereochemistry : The R-configuration of the target compound contrasts with the S-isomers in MPI16b and MPI22b, which may alter chiral recognition in biological systems .

The trifluoromethyl group in methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride increases electronegativity and metabolic stability but may reduce aqueous solubility .

Ester vs. Acid: The carboxylic acid derivative (C₇H₁₆ClNO₂) lacks the methyl ester, reducing lipophilicity and altering pharmacokinetics compared to the target compound .

Biological Activity

(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, also known as a derivative of the amino acid leucine, has garnered attention for its potential biological activities. This compound is structurally characterized by its chiral center at the 3-position, which influences its biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H17ClN2O2
  • Molecular Weight : 194.68 g/mol
  • CAS Number : 53487385

The biological activity of (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride can be attributed to its interaction with various biochemical pathways:

  • Amino Acid Metabolism : As a leucine analog, it plays a role in protein synthesis and muscle metabolism.
  • Receptor Interaction : The compound may interact with specific receptors involved in metabolic regulation, potentially influencing insulin signaling pathways.

2. Anticancer Potential

Studies suggest that compounds similar to (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride may inhibit cancer cell proliferation. The mechanism could involve modulation of metabolic pathways that are upregulated in cancer cells.

3. Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects of amino acid derivatives. These effects may be mediated through antioxidant activities or modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibits activity against certain bacterial strains
AnticancerInhibits proliferation in cancer cell lines
NeuroprotectivePotential modulation of neurotransmitter systems

Case Study: Anticancer Activity

A study investigating the anticancer properties of amino acid derivatives found that compounds structurally similar to (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride inhibited the growth of various cancer cell lines. The study highlighted the importance of stereochemistry in enhancing biological activity.

Pharmacokinetics

Understanding the pharmacokinetics of (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is crucial for evaluating its therapeutic potential:

  • Absorption : The compound's hydrophilicity may influence its absorption in the gastrointestinal tract.
  • Distribution : Due to its molecular weight and structure, it is likely to distribute widely in body tissues.
  • Metabolism : Enzymatic pathways involving amino acid metabolism will play a significant role in its biotransformation.
  • Excretion : Primarily excreted via renal pathways.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural identity and purity of (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}-NMR in deuterated solvents (e.g., DMSO-d6) to confirm stereochemistry and structural features. Peaks corresponding to methyl groups (δ ~1.02 ppm) and methoxy protons (δ ~3.79 ppm) should align with published spectra of analogous compounds .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (210–254 nm) to assess purity. Adjust mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve enantiomeric impurities, as chiral purity is critical for biological studies .
  • Mass Spectrometry (LC-MS) : Confirm molecular weight via electrospray ionization (ESI-MS) in positive ion mode. The expected molecular ion [M+H]+^+ should match the theoretical mass (e.g., C9_9H18_{18}ClNO2_2 has a molecular weight of 207.66 g/mol) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .
  • Storage : Store in airtight containers at 2–8°C, protected from moisture and light, as hydrochloride salts are hygroscopic and prone to degradation .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal, following institutional guidelines for halogenated organic compounds .

Q. How is (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride synthesized, and what are critical reaction parameters?

  • Methodological Answer :

  • Stepwise Synthesis : Start with enantioselective amination of 4,4-dimethylpentanoate precursors using chiral catalysts (e.g., Rhodium-BINAP complexes) to ensure (R)-configuration. Subsequent methylation with methyl iodide under anhydrous conditions yields the ester .
  • Critical Parameters :
  • Temperature : Maintain ≤0°C during methylation to prevent racemization.
  • Acid Workup : Use HCl in dioxane for hydrochloride salt formation, followed by vacuum drying to remove residual solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral purity data between NMR and chiral HPLC results?

  • Methodological Answer :

  • Cross-Validation : Confirm chiral HPLC conditions (e.g., Chiralpak AD-H column with hexane/isopropanol mobile phase) and compare retention times with a racemic standard. If discrepancies persist, use polarimetry or X-ray crystallography to verify absolute configuration .
  • NMR Artifacts : Check for solvent-induced shifts (e.g., DMSO-d6 may cause broadening of amine protons) or impurities mimicking enantiomeric signals. Use 13C^{13} \text{C}-NMR for additional confirmation .

Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro assays?

  • Methodological Answer :

  • pH Control : Prepare stock solutions in acidic buffers (pH 3–4) to minimize hydrolysis of the ester group. For long-term storage, lyophilize and reconstitute in organic solvents (e.g., DMSO) .
  • Temperature Effects : Conduct accelerated stability studies (25–40°C) with LC-MS monitoring. Degradation products (e.g., free acid or racemized forms) indicate suboptimal conditions .

Q. How does steric hindrance from the 4,4-dimethyl group influence reactivity in downstream derivatization reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates of the compound with analogous non-methylated esters in nucleophilic acyl substitutions (e.g., coupling with activated carboxylic acids). Reduced reactivity is expected due to steric shielding of the amino group .
  • Computational Modeling : Use density functional theory (DFT) to calculate energy barriers for amine participation in reactions. Correlate results with experimental yields .

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